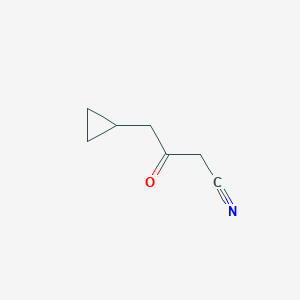

4-cyclopropyl-3-oxobutanenitrile

Descripción

Structural Significance and Role in Organic Chemistry

The significance of 4-cyclopropyl-3-oxobutanenitrile in organic chemistry is rooted in its distinct molecular architecture. The molecule incorporates a cyclopropyl (B3062369) group, a three-membered carbon ring known for its significant ring strain and unique stereochemical properties. This strained ring system influences the molecule's reactivity. Additionally, the compound possesses two key functional groups: a ketone (carbonyl group) and a nitrile (cyano group).

The presence of both a ketone and a nitrile group, known as a β-ketonitrile, provides multiple reactive sites. This dual functionality allows for selective chemical transformations, as the two groups can often be modified independently under different reaction conditions. This selectivity is highly prized in multi-step synthetic pathways where precise control over chemical reactions is essential. The electron-withdrawing nature of the nitrile group further influences the reactivity of the adjacent carbonyl group. This combination of a strained cyclopropyl ring and a versatile β-ketonitrile moiety makes this compound a useful building block for constructing more intricate molecular frameworks. In drug design, the introduction of a cyclopropyl group can sometimes enhance biological activity, improve metabolic stability, and help to fix the conformation of a molecule. chemenu.com

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 660448-91-9 chemenu.comhoffmanchemicals.combldpharm.com |

| Molecular Formula | C₇H₉NO chemenu.comhoffmanchemicals.combldpharm.com |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | This compound chemenu.com |

| SMILES Notation | O=C(CC#N)CC1CC1 chemenu.com |

| InChI Key | ROMUGNYSBLAWAK-UHFFFAOYSA-N |

Overview of Research Areas and Applications of this compound

The primary application of this compound in research is as an intermediate in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions to produce more complex molecules.

Key reaction types involving this compound include:

Reduction: The nitrile group can be reduced to form primary amines.

Oxidation: The molecule can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

The compound's utility stems from its role as a precursor. The cyclopropyl group can enhance the binding affinity of a molecule to specific biological targets like enzymes or receptors, while the nitrile group can participate in interactions such as hydrogen bonding. This makes derivatives of this compound of interest in the exploration of new biologically active compounds.

A typical synthesis of this compound involves a condensation reaction between cyclopropyl methyl ketone and a suitable nitrile source, facilitated by a strong base like sodium hydride. It can also be synthesized through the reaction of cyclopropane (B1198618) derivatives with α,β-unsaturated nitriles, for example, via a Knoevenagel condensation.

Historical Context of Related 3-Oxonitrile Chemistry

The development of this compound is part of the broader history of nitrile and 3-oxonitrile chemistry. The first nitrile compound, the highly toxic hydrogen cyanide, was synthesized by K.W. Scheele in 1782. This was followed by the preparation of pure hydrogen cyanide by J.L. Gay-Lussac in 1811. A significant advancement came in 1832 when Friedrich Wöhler and Justus von Liebig synthesized the first complex nitriles, benzoyl cyanide and benzonitrile. Théophile-Jules Pelouze later synthesized propionitrile (B127096) in 1834.

The synthesis of 3-oxonitriles, also known as β-ketonitriles, can be achieved through the condensation of carboxylic acid esters with nitriles in the presence of a strong base. google.com For instance, sodium hydride has been shown to be effective for this type of reaction. While the specific date of the first synthesis of this compound is not detailed in the search results, the compound is registered under CAS number 660448-91-9. Its development likely emerged from the combination of advancements in cyclopropane chemistry and the established methodologies of nitrile synthesis that evolved throughout the 20th century.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopropyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-3-7(9)5-6-1-2-6/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMUGNYSBLAWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 3 Oxobutanenitrile

Classical and Established Synthetic Routes

The traditional and most well-established methods for synthesizing 4-cyclopropyl-3-oxobutanenitrile primarily rely on condensation reactions. These reactions are favored for their straightforwardness and scalability.

Base-Mediated Condensation Reactions

Base-mediated condensation reactions are a cornerstone in the synthesis of β-ketonitriles, including this compound. These reactions typically involve the condensation of a ketone with a nitrile in the presence of a strong base. The base plays a crucial role in deprotonating the α-carbon of the ketone, facilitating its nucleophilic attack on the nitrile.

A common and effective method for the synthesis of this compound involves the use of sodium hydride (NaH) as a strong base in a toluene (B28343) solvent. Sodium hydride is a powerful, non-nucleophilic base that efficiently deprotonates the ketone, initiating the condensation process. ntu.edu.sg

The reaction is typically carried out by reacting cyclopropyl (B3062369) methyl ketone with a suitable nitrile source in the presence of sodium hydride in toluene at elevated temperatures, often around 90 °C. This approach is noted for its high yield and scalability. However, it requires careful handling due to the moisture sensitivity of sodium hydride.

Table 1: Sodium Hydride Mediated Synthesis of this compound

| Reactants | Base | Solvent | Temperature | Yield Range | Advantages | Limitations |

| Cyclopropyl methyl ketone + Nitrile source | Sodium Hydride (NaH) | Toluene | 90 °C | 65-81% | High yield, scalable, straightforward | Requires strong base, moisture sensitive |

Note: The yield range is based on analogous reactions and may vary for the specific synthesis of this compound.

In the context of base-mediated condensations for synthesizing compounds like this compound, the choice between a stoichiometric and a catalytic amount of base is a critical consideration. acs.org Stoichiometric approaches, where the base is used in an amount equal to or greater than the limiting reactant, are common to drive the reaction to completion, especially when using strong, irreversible bases like sodium hydride.

Catalytic approaches, on the other hand, utilize a substoichiometric amount of base. While potentially more atom-economical and cost-effective, catalytic methods may require more optimized reaction conditions to achieve high conversions. The effectiveness of a catalytic system often depends on the relative acidity of the reactants and the ability of the catalyst to be regenerated during the reaction cycle. For the synthesis of β-ketonitriles, strong bases are generally required, making stoichiometric applications more prevalent to ensure high yields.

Condensation of Esters with Nitriles

An alternative classical route that can be adapted for the synthesis of this compound is the condensation of esters with nitriles. acs.org This method also relies on the presence of a strong base to deprotonate the α-carbon of the nitrile, which then acts as the nucleophile, attacking the carbonyl carbon of the ester. This reaction pathway is a well-established method for the formation of 3-oxonitriles. While direct examples for this compound are not extensively detailed in the provided sources, the general principle is applicable.

Modern and Emerging Synthetic Strategies

While classical methods are robust, modern synthetic chemistry continues to evolve, offering novel strategies for the construction of complex molecules. For cyclopropyl-containing systems, photochemical approaches represent an emerging area of interest.

Photochemical Cycloaddition Approaches for Cyclopropyl-Containing Systems

Photochemical cycloaddition reactions offer a powerful and modern strategy for the synthesis of complex cyclic systems, including those containing cyclopropyl groups. epfl.ch These reactions, often initiated by visible light, can create intricate molecular architectures that may be challenging to access through traditional thermal methods. acs.orgacs.org

For the synthesis of cyclopropyl-containing compounds, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with olefins have been developed. acs.orgacs.org These methods enable the construction of highly substituted cyclopentane (B165970) rings. acs.org The key step involves the one-electron reduction of the ketone to a radical anion, which is achieved using a photocatalytic system. acs.org While not a direct synthesis of this compound, these photochemical strategies highlight the potential for modern synthetic methods to be applied to the construction of complex molecules incorporating the cyclopropyl moiety. epfl.chrsc.org The development of [2+2] photochemical cycloadditions further expands the toolkit for synthesizing cyclobutane-containing natural products and could potentially be adapted for the synthesis of cyclopropyl systems. kib.ac.cn

Industrial Continuous Flow Synthesis Considerations for Scalability

The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of fine chemicals like this compound. Continuous flow reactors offer superior control over reaction parameters, leading to improved safety, consistency, and scalability. For the synthesis of this particular β-ketonitrile, which typically involves a Claisen-type condensation, precise control over mass and heat transfer is crucial to maximize yield and minimize byproduct formation.

In a continuous flow setup, reactants are pumped through a series of interconnected tubes or microreactors where the reaction occurs. This allows for rapid heating or cooling, precise control of residence time, and efficient mixing. For the synthesis of this compound, this means that the exothermic nature of the condensation reaction can be managed effectively, preventing localized temperature spikes that can lead to degradation of the product or unwanted side reactions.

While specific public data on the continuous flow synthesis of this compound is limited, the principles of flow chemistry for related β-ketonitrile syntheses can be applied. Key considerations for scalability include the choice of reactor material, the diameter and length of the tubing, the flow rates of the reactant streams, and the method of product collection and purification. The use of packed-bed reactors containing a solid-supported base could further enhance the efficiency and sustainability of the process by simplifying catalyst removal and recycling.

Table 1: Hypothetical Continuous Flow Parameters for this compound Synthesis

| Parameter | Value | Rationale |

| Reactor Type | Plug Flow Reactor (PFR) | Provides excellent mixing and heat transfer for exothermic reactions. |

| Reactor Volume | 100 mL | A starting point for laboratory-scale optimization before scaling up. |

| Reactant A | Cyclopropyl methyl ketone in Toluene | The ketone starting material dissolved in a suitable solvent. |

| Reactant B | Sodium ethoxide in Ethanol | The base required to deprotonate the nitrile. |

| Reactant C | Acetonitrile | The nitrile source for the condensation. |

| Flow Rate | 1 - 5 mL/min | Allows for a residence time of 20-100 minutes, which can be optimized. |

| Temperature | 60 - 80 °C | A typical temperature range for Claisen-type condensations. |

| Pressure | Atmospheric to 5 bar | Increased pressure can prevent solvent boiling and increase reaction rates. |

This table is illustrative and based on general principles of flow chemistry for similar reactions. Actual parameters would require experimental optimization.

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is paramount to developing a robust and economical synthesis of this compound. This involves a systematic investigation of various parameters to achieve the highest possible yield and purity.

Influence of Base Choice and Solvent Systems on Reaction Rate and Yield

The choice of base and solvent is a critical factor in the synthesis of β-ketonitriles. The base is responsible for deprotonating the α-carbon of the nitrile, forming the nucleophile that attacks the ketone. The solvent must be able to dissolve the reactants and the base, and its polarity can significantly influence the reaction rate.

Commonly used bases for this type of condensation include alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and sodium hydride (NaH). The strength and steric hindrance of the base can affect the selectivity and rate of the reaction. For instance, a bulkier base like potassium tert-butoxide may favor the desired deprotonation while minimizing side reactions.

Aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often employed. The choice of solvent can impact the solubility of the base and the stability of the intermediate enolate, thereby influencing the reaction's efficiency. Research on related β-ketonitrile syntheses has shown that the combination of potassium tert-butoxide in THF can lead to high yields in short reaction times.

Table 2: Influence of Base and Solvent on a Model β-Ketonitrile Synthesis

| Entry | Base | Solvent | Reaction Time | Yield (%) |

| 1 | Potassium tert-butoxide | THF | 2 min | 96 |

| 2 | Potassium tert-butoxide | tert-Butanol | > 2 min | 96 |

| 3 | Potassium tert-butoxide | Toluene | > 2 min | 97 |

| 4 | Sodium Hydride (NaH) | THF | 15 min | 95 |

Data adapted from a study on a similar β-ketonitrile synthesis and may not be directly representative of this compound synthesis. utsa.edu

Temperature Control and Mitigation of Side Reactions

Temperature is a crucial parameter that must be carefully controlled to ensure a successful synthesis. The condensation reaction is typically exothermic, and without proper temperature management, the reaction mixture can overheat, leading to the formation of undesirable byproducts.

Potential side reactions include self-condensation of the ketone, polymerization of the reactants, and degradation of the desired product. For example, at elevated temperatures, the β-ketonitrile product can undergo further reactions or decomposition. Therefore, maintaining a consistent and optimal reaction temperature is key to maximizing the yield and purity of this compound. In a batch process, this is often achieved using a cooling bath, while in a continuous flow setup, the high surface-area-to-volume ratio of the reactor allows for more efficient heat dissipation.

A patent for the production of related 3-oxonitriles suggests a temperature range between 50°C and 110°C, with a preferred range of 80°C to 95°C. The initiation of the reaction can sometimes be facilitated by the addition of a catalytic amount of an alcohol.

Reactant Stoichiometry and Addition Protocols

The molar ratio of the reactants plays a significant role in the outcome of the synthesis. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and increase costs. Therefore, optimizing the stoichiometry is a critical step in process development.

In the synthesis of this compound from cyclopropyl methyl ketone and a nitrile source like acetonitrile, the ideal molar ratio of the ketone to the nitrile and the base needs to be determined experimentally. A patent describing the synthesis of analogous 3-oxonitriles from esters and nitriles recommends using 1.5 to 2.0 moles of nitrile per mole of the ester.

The protocol for adding the reactants can also influence the reaction. For instance, slow, controlled addition of one reactant to the other can help to maintain a constant temperature and minimize the concentration of unreacted starting materials, which can suppress side reactions. In a continuous flow system, the reactants are continuously mixed in the correct stoichiometric ratio, providing inherent control over the addition process.

Reactivity and Transformational Chemistry of 4 Cyclopropyl 3 Oxobutanenitrile

Fundamental Reaction Pathways

The chemical behavior of 4-cyclopropyl-3-oxobutanenitrile is characterized by the distinct reactivity of its functional groups. These groups can be selectively targeted to yield a variety of products.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The ketone functionality within this compound can be oxidized to produce the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxyl group, which is a key component of many biologically active molecules and synthetic intermediates. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to facilitate this conversion. The resulting cyclopropyl-containing carboxylic acid can then serve as a precursor for further synthetic elaborations.

Reduction Reactions of the Nitrile Group to Primary Amines

The nitrile group of this compound is susceptible to reduction, providing a direct route to primary amines. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) over a suitable catalyst. The resulting primary amine, 4-cyclopropyl-3-aminobutan-1-ol, is a valuable synthon, as the amino group can be readily incorporated into a variety of nitrogen-containing compounds.

Nucleophilic Substitution Reactions with Varied Nucleophiles (Amines, Alcohols, Thiols)

The nitrile group can also participate in nucleophilic substitution reactions. This allows for the introduction of a range of functional groups by reacting this compound with various nucleophiles such as amines, alcohols, and thiols. These reactions, which can be performed under either basic or acidic conditions, lead to the formation of a diverse set of substituted derivatives, further highlighting the synthetic utility of this compound.

Role in Heterocyclic Compound Synthesis

The structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents and functional materials.

Pyrazole (B372694) Ring Formation

This compound serves as a key intermediate in the synthesis of pyrazole derivatives. Specifically, it is a precursor for the synthesis of 3-(cyclopropylmethyl)-1H-pyrazol-5-amine. The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com In this context, the 1,3-dicarbonyl-like nature of this compound allows it to react with hydrazine to form the pyrazole ring. This reaction is a cornerstone in the construction of pyrazole-containing molecules, which are known for their diverse biological activities. youtube.comorganic-chemistry.org

Pyrrole (B145914) Ring Synthesis

The reactivity of this compound also extends to the synthesis of pyrrole rings. A versatile three-component reaction involving an α-hydroxyketone, an oxoacetonitrile (such as this compound), and an aniline (B41778) can be employed to construct a pyrrole framework. nih.gov This method has been successfully used to synthesize various pyrrole-based drug candidates. nih.gov The Paal-Knorr pyrrole synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org While not a direct 1,4-dicarbonyl, the reactivity of this compound allows it to participate in similar condensation reactions to form substituted pyrroles.

| Compound Name | Role in Synthesis |

| This compound | Starting material |

| 3-(cyclopropylmethyl)-1H-pyrazol-5-amine | Product of pyrazole synthesis |

| 4-cyclopropyl-3-aminobutan-1-ol | Product of nitrile reduction |

| Cyclopropyl-containing carboxylic acid | Product of oxidation |

| Reagent | Reaction Type |

| Potassium permanganate (KMnO₄) | Oxidation |

| Chromium trioxide (CrO₃) | Oxidation |

| Lithium aluminum hydride (LiAlH₄) | Reduction |

| Hydrogen gas (H₂) with catalyst | Reduction |

| Amines | Nucleophilic Substitution |

| Alcohols | Nucleophilic Substitution |

| Thiols | Nucleophilic Substitution |

| Hydrazine | Pyrazole Synthesis |

| α-hydroxyketone and aniline | Pyrrole Synthesis |

Derivatization and Functional Group Interconversions

The reactivity of this compound allows for various derivatizations through reactions targeting its active methylene (B1212753), ketone, or nitrile groups.

The carbon atom situated between the ketone and nitrile groups (the α-carbon) is highly acidic due to the electron-withdrawing nature of both adjacent functional groups. This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a stabilized carbanion. nih.gov This nucleophilic carbanion can then readily participate in alkylation or acylation reactions.

Alkylation: Reaction of the enolate with alkyl halides (R-X) introduces an alkyl group at the α-position, yielding a more substituted β-ketonitrile.

Acylation: Reaction with acylating agents, such as acid chlorides (R-COCl) or anhydrides, introduces an acyl group, leading to the formation of a 1,3-dicarbonyl-2-cyano compound.

These derivatization strategies are fundamental for increasing the molecular complexity and providing precursors for further synthetic transformations.

The active methylene group of this compound is a prime site for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. In this reaction, catalyzed by a weak base like piperidine (B6355638) or triethylamine, the β-ketonitrile condenses with a carbonyl compound to form a new carbon-carbon double bond.

For example, reaction with an aromatic aldehyde (Ar-CHO) would yield a 2-(arylmethylene)-4-cyclopropyl-3-oxobutanenitrile derivative. These condensation products are themselves versatile intermediates, containing a conjugated system that can undergo subsequent Michael additions or cyclization reactions to form various heterocyclic rings, such as pyridines or pyrans. rsc.org A plausible mechanism for ring closure reactions often begins with such a condensation step. researchgate.net

Table 2: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Aromatic Aldehyde | Piperidine, Ethanol | 2-(Arylmethylene)-4-cyclopropyl-3-oxobutanenitrile |

| This compound | Ketone | Basic | α,β-Unsaturated Ketonitrile |

Mechanistic Investigations of Reactions Involving 4 Cyclopropyl 3 Oxobutanenitrile

Elucidation of Base-Catalyzed Condensation Mechanisms

Base-catalyzed condensation reactions are fundamental to the synthesis of 4-cyclopropyl-3-oxobutanenitrile and its derivatives. A common synthetic route involves the condensation of a cyclopropyl (B3062369) ketone with a nitrile in the presence of a strong base. The mechanism of this reaction is a cornerstone of its synthetic utility.

The process is initiated by the deprotonation of the α-carbon of the cyclopropyl methyl ketone by a strong base, such as sodium hydride (NaH) or a sodium alkoxide. This step generates a highly reactive enolate anion. The enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This nucleophilic addition results in the formation of an intermediate imine anion, which upon acidic workup, tautomerizes to the more stable β-ketonitrile, yielding this compound.

Key parameters influencing the reaction include the choice of base, solvent, and temperature. Strong bases are essential to ensure complete deprotonation of the ketone. Aprotic solvents like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to prevent protonation of the reactive intermediates. Elevated temperatures are often necessary to overcome the activation energy of the reaction and drive it to completion.

A representative example of a similar base-mediated condensation is the reaction of methyl pivalate (B1233124) with propionitrile (B127096) using sodium hydride in dry toluene at 90 °C, which yields a 3-oxonitrile. This general mechanism can be adapted for the synthesis of this compound.

Mechanistic Studies of Multi-Component and Cascade Reactions

This compound is a valuable building block in multi-component reactions (MCRs) and cascade (or domino) reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. rsc.orgmdpi.com Mechanistic studies in this area are crucial for understanding the sequence of bond-forming events and for optimizing reaction conditions to achieve desired products with high selectivity. rsc.org

While specific mechanistic studies detailing the role of this compound in MCRs are not extensively documented in the provided results, the general principles of MCRs can be applied. In a typical MCR, the initial reaction between two components generates a reactive intermediate that subsequently reacts with the third (and any subsequent) components in a sequential manner. The nitrile and ketone functionalities of this compound offer multiple points of reactivity for such transformations.

Cascade reactions involving cyclopropyl-containing compounds often leverage the ring strain of the cyclopropyl group. For instance, a plausible cascade sequence could be initiated by a nucleophilic attack on the carbonyl group of this compound, followed by a ring-opening of the cyclopropyl group, which acts as a thermodynamic driving force. nih.gov This ring-opening can generate a new reactive intermediate that can then participate in further intramolecular or intermolecular reactions.

For example, in a study of a copper-catalyzed four-component cascade reaction for the synthesis of spirocycles, a plausible mechanism involves the formation of a copper-alkyne species which then reacts with an in-situ formed iminium ion. mdpi.com This is followed by an intramolecular cyclization. A similar mechanistic rationale could be envisioned for reactions involving this compound, where the nitrile or ketone group participates in the initial steps of the cascade.

Influence of the Cyclopropyl Moiety on Reactivity and Selectivity

The cyclopropyl group is not merely a passive substituent; its unique steric and electronic properties play a profound role in modulating the reactivity and selectivity of reactions involving this compound.

The cyclopropyl group, while small, can exert significant steric hindrance that influences the approach of reagents to the reactive centers of the molecule. libretexts.org This steric bulk can affect the rate and outcome of reactions. For instance, in nucleophilic additions to the carbonyl group, the cyclopropyl moiety can direct the incoming nucleophile to the less hindered face of the molecule, leading to diastereoselectivity.

In a study on the Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles, it was observed that the presence of a cyclopropyl group on the aromatic ring of the pyrazole (B372694) led to lower yields compared to substrates with less bulky substituents like methyl or hydrogen. acs.orgacs.org This was attributed to the substantial steric hindrance posed by the cyclopropyl group, which interferes with the cyclization step of the reaction. acs.orgacs.org This observation underscores how the steric profile of the cyclopropyl group can impact the efficiency of a reaction pathway. acs.orgacs.org

The table below illustrates the effect of substituents on the yield of a cyclization reaction, highlighting the impact of the cyclopropyl group's steric hindrance.

| Substituent (R1) | Yield (%) |

| Me | High |

| H | High |

| Cyclopropyl | Lower |

| Heteroaryl | Lower |

| Substituted Aryl | Lower |

| This table is a qualitative representation based on findings from a study on Rh(III)-catalyzed cascade annulations. acs.orgacs.org |

The electronic properties of the cyclopropyl group are complex and can be described by both the Walsh and Coulson-Moffitt models. wikipedia.org These models depict the C-C bonds of the cyclopropane (B1198618) ring as having significant p-character, allowing the ring to participate in conjugation and hyperconjugation. wikipedia.orgstackexchange.com This electronic nature has a substantial impact on the reactivity of adjacent functional groups.

The cyclopropyl group is generally considered a good π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation. wikipedia.orgacs.org This property can enhance the rate of reactions that proceed through cationic intermediates. For example, in reactions involving the carbonyl group of this compound, the cyclopropyl group can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state of a nucleophilic attack.

Conversely, the cyclopropane ring is a poor transmitter of substituent effects in the ground state but can participate in conjugation in excited states or transition states. stackexchange.com The electron-withdrawing nature of the nitrile group in this compound can polarize the molecule, influencing the reactivity of both the ketone and the cyclopropyl ring. The interplay between the electron-donating character of the cyclopropyl group and the electron-withdrawing nature of the nitrile and ketone functionalities creates a unique electronic environment that governs the molecule's reactivity.

In some instances, the electronic effect of a substituent on a cyclopropyl ring may not be the dominant factor in determining regioselectivity. For example, a study on the tandem Heck–ring-opening of cyclopropyldiol derivatives found that varying the electronic nature of a substituent on the cyclopropyl ring did not affect the selectivity of the reaction, suggesting that other factors, such as sterics or coordination effects, were more influential. nih.govacs.org

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are invaluable tools for elucidating the intricate details of reaction mechanisms involving cyclopropyl-containing compounds. nih.govacs.org These methods allow for the calculation of transition state energies, reaction pathways, and the electronic structures of intermediates, providing insights that are often difficult to obtain through experimental means alone. acs.org

For instance, computational studies on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have revealed key relationships between the structure and reactivity of these systems. acs.org These studies have shown that the reactivity is influenced by the stabilization of radical intermediates and the energy barriers of subsequent fragmentation steps. acs.org Similar computational approaches could be applied to reactions of this compound to understand the energetic landscape of its transformations.

DFT calculations have also been used to investigate the selectivity of C-C bond cleavage in the ring-opening of cyclopropyl derivatives. nih.govacs.org These calculations can help to rationalize experimentally observed selectivities by comparing the energies of different possible transition states. For example, in the ring-opening of a cyclopropyl diol, DFT studies showed a significant energy difference between the transition states leading to E- and Z-isomers, consistent with the experimentally observed high selectivity for the E-isomer. acs.org

Furthermore, computational studies can shed light on the role of the cyclopropyl group in stabilizing transition states. For example, calculations have shown that effective conjugation between the cyclopropyl core and an adjacent alkenyl moiety in the transition state can lower the activation energy of a reaction. nih.govacs.org These theoretical investigations provide a deeper understanding of the subtle electronic and steric factors that govern the reactivity of complex molecules like this compound.

Applications of 4 Cyclopropyl 3 Oxobutanenitrile in Complex Molecule Synthesis

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The structure of 4-cyclopropyl-3-oxobutanenitrile makes it a valuable intermediate in the creation of molecules with potential pharmaceutical applications. The cyclopropyl (B3062369) moiety is a desirable feature in drug design as it can enhance metabolic stability, improve biological activity, and modulate the conformation of molecules.

This compound serves as a key precursor for a variety of heterocyclic systems, which are core components of many therapeutic agents. For instance, it is used in the synthesis of substituted furo[3,2-d]pyrimidines. The furo[2,3-d]pyrimidine (B11772683) core, a related scaffold, is found in molecules investigated for their anticancer properties, acting as inhibitors of enzymes like PI3K and AKT. nih.govrsc.org The synthesis of these complex fused-ring systems often involves the strategic reaction of precursors that can be derived from versatile building blocks like this compound.

The reactivity of both the ketone and nitrile groups allows for sequential reactions to build these larger, more complex structures. The nitrile group can be reduced to a primary amine or participate in cyclization reactions, while the ketone offers a site for nucleophilic additions or condensations. This dual reactivity is essential for constructing the fused ring systems characteristic of many biologically active compounds.

Table 1: Documented Pharmaceutical Scaffolds from this compound

| Application Area | Specific Use | Resulting Scaffold |

|---|

Building Block for Advanced Organic Materials

In the broader field of organic synthesis, this compound is classified as an important building block. sigmaaldrich.com Such compounds are fundamental components used for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com The unique combination of a cyclopropyl group, a ketone, and a nitrile within one molecule provides a platform with a distinctive reactivity profile.

The presence of these multiple reactive sites allows chemists to selectively manipulate the molecule to construct intricate structures. This makes it a useful model substrate in research focused on developing new synthetic methodologies, particularly for reactions involving nitrile transformations. The strained cyclopropyl ring can also participate in ring-opening reactions, providing a pathway to even more complex molecular frameworks.

While direct applications in "advanced materials" like polymers or electronic materials are not extensively documented, its role in building complex heterocyclic systems is a foundational step. Heterocyclic compounds are integral to the development of functional organic materials, including organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The ability of this compound to serve as a precursor to these systems underscores its potential as a foundational element in materials science research.

Table 2: Common Reactions of this compound

| Reaction Type | Major Products |

|---|---|

| Oxidation | Carboxylic acids or other oxidized derivatives. |

| Reduction | Primary amines. |

Role in Prebiotic Chemistry Research as a Chemical Precursor

There is no direct evidence in published research linking this compound to prebiotic chemistry. Prebiotic chemistry studies how life's building blocks—like amino acids, nucleotides, and simple sugars—could have formed from simple, non-living molecules on the early Earth. rsc.org This research typically focuses on very simple feedstock molecules such as hydrogen cyanide, formaldehyde, and cyanamide (B42294) as starting points. rsc.org

However, the functional groups within this compound are relevant to prebiotic pathways. Nitriles are central to some of the most plausible scenarios for the abiotic synthesis of biomolecules. For example, the Strecker synthesis, a method for producing amino acids, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. Furthermore, recent studies have shown that simple nitriles can be activated by metal ions like Cu(II) to facilitate the phosphorylation of nucleotides, a crucial step in forming RNA. rsc.org

While this compound itself is likely too complex to be considered a primary prebiotic precursor, its chemistry is analogous to reactions thought to be fundamental to the origin of life. Its study could offer insights into the reactivity of nitrile-containing compounds under various conditions.

Strategic Utility in Total Synthesis Plans of Complex Natural Products (via its derivatives)

The cyclopropane (B1198618) ring is a recurring structural motif in a wide array of natural products and biologically active molecules. utdallas.edu Its inclusion in a molecule can impart unique conformational constraints and electronic properties. Consequently, cyclopropane-containing building blocks are highly valuable in the strategic planning of total syntheses for complex natural products.

Derivatives of this compound are versatile starting points for creating more elaborate structures. The nitrile group can be readily converted into a primary amine, a foundational step in many synthetic routes. organic-chemistry.org The ketone functionality allows for carbon-carbon bond formation through reactions like aldol (B89426) condensations or Grignard additions, extending the carbon skeleton. chadsprep.com

The strategic value of such building blocks lies in their ability to introduce the cyclopropyl group early in a synthetic sequence. The multifunctionality of the molecule allows for the subsequent elaboration of different parts of the structure. For example, derivatives like ethyl cyclopropylidenepyruvate, which share a similar structural core, are used in Diels-Alder reactions and Michael additions to rapidly build molecular complexity and construct new heterocyclic and carbocyclic ring systems. researchgate.netresearchgate.net This modular approach, starting from a functionalized cyclopropane, is a powerful strategy in the efficient synthesis of complex target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstones of structural analysis, revealing the distinct electronic environments of each proton and carbon atom in the molecule.

¹H NMR: Proton NMR spectroscopy of this compound, conducted in deuterated chloroform (CDCl₃) at 300 MHz, provides a clear proton count and reveals the connectivity of the molecule's framework. lcms.cz The spectrum displays five distinct signals corresponding to the different sets of protons. lcms.cz

The key resonances observed are a singlet at 3.34 ppm, integrating to two protons, which is characteristic of the methylene (B1212753) group (CH₂) adjacent to both the nitrile and carbonyl groups. A doublet at 2.29 ppm corresponds to the two protons of the methylene group attached to the cyclopropyl ring. lcms.cz The multiplet between 1.89 and 1.84 ppm is assigned to the single methine proton (CH) of the cyclopropyl group. lcms.cz Finally, two multiplets, one between 0.85-0.79 ppm and another between 0.06-0.01 ppm, each integrating to two protons, represent the diastereotopic methylene protons of the cyclopropyl ring. lcms.cz

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.34 | s (singlet) | - | 2H | CH₂ adjacent to C≡N and C=O |

| 2.29 | d (doublet) | 6.9 | 2H | CH₂ adjacent to cyclopropyl |

| 1.89 - 1.84 | m (multiplet) | - | 1H | CH of cyclopropyl |

| 0.85 - 0.79 | m (multiplet) | - | 2H | CH₂ of cyclopropyl |

| 0.06 - 0.01 | m (multiplet) | - | 2H | CH₂ of cyclopropyl |

| Solvent: CDCl₃, Frequency: 300 MHz lcms.cz |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. For instance, it would show correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of quaternary carbons and linking different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

While these techniques are standard for full structural characterization, specific 2D NMR experimental data for this compound were not found in the reviewed literature.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the single bonds, for example, the bond connecting the cyclopropyl group to the main chain. It could also be employed to study the kinetics of any potential keto-enol tautomerism. No specific dynamic NMR studies for this compound were identified in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It would be the ideal technique to confirm the molecular weight of this compound (C₇H₉NO, Molecular Weight: 123.15 g/mol ). Although a patent document mentions the use of LC-MS with ESI for a product synthesized from this compound, specific ESI-MS data for this compound itself is not provided. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capability of mass spectrometry. This hyphenated technique is routinely used to assess the purity of a sample by separating it from any impurities and to confirm the identity of the main component by its mass. lcms.cz A reaction utilizing this compound was monitored by Thin-Layer Chromatography (TLC), and the resulting product was analyzed by LC-MS, confirming the utility of this method for tracking reaction progress and verifying product identity. lcms.cz However, the specific retention time and mass spectrum from an LC-MS analysis of this compound are not detailed in the available sources.

An in-depth characterization of the chemical compound this compound requires a suite of advanced analytical and spectroscopic techniques. These methods are essential for confirming its molecular structure, identifying functional groups, determining its three-dimensional arrangement in the solid state, and assessing its purity. The following sections detail the application of these sophisticated techniques in the research and characterization of this compound.

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-3-oxobutanenitrile, and what are their mechanistic considerations?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopropane derivatives (e.g., cyclopropylmagnesium bromide) with α,β-unsaturated nitriles. For example, Knoevenagel condensation between cyclopropyl ketones and malononitrile derivatives under basic conditions (e.g., piperidine catalysis) can yield the target compound. Reaction progress should be monitored via TLC or GC-MS, with purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the cyclopropyl ring (e.g., characteristic δ 0.5–1.5 ppm protons) and ketone/nitrile groups (δ 190–220 ppm for carbonyl carbon).

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropyl moiety .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in stereoselective transformations?

- Methodological Answer : The cyclopropyl ring introduces steric constraints and electronic effects due to its bent σ-bond geometry. For example, in [2+2] cycloadditions, the ring’s strain enhances reactivity but may lead to regioselectivity challenges. To study this:

- Perform kinetic experiments under varying temperatures and catalysts (e.g., Lewis acids like BF).

- Use DFT calculations to map transition states and compare with experimental outcomes (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Analyze stereochemical outcomes via chiral HPLC or circular dichroism (CD) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:

- Reproduce assays using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers).

- Purify the compound via recrystallization (e.g., ethanol/water) and validate purity (>98%) via HPLC.

- Compare bioactivity across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Conduct dose-response curves (IC/EC) with triplicate measurements to ensure reproducibility .

Q. What strategies mitigate degradation of this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Stabilization methods include:

- Storage : In amber vials under inert gas (Ar/N) at –20°C.

- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose).

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., hydrolysis to 4-cyclopropyl-3-hydroxybutanenitrile) .

Key Research Recommendations

- Synthetic Optimization : Explore photochemical methods (e.g., UV irradiation) to enhance cyclopropane ring stability during synthesis.

- Biological Screening : Prioritize targets like cytochrome P450 enzymes, where the nitrile group may act as a mechanism-based inhibitor.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins containing hydrophobic pockets (e.g., kinases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.